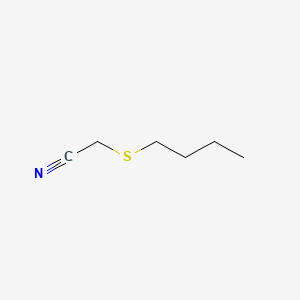
1,3-Bis((diphenylphosphino)methyl)benzene
Vue d'ensemble
Description
“1,3-Bis((diphenylphosphino)methyl)benzene” is an organophosphorus compound with the empirical formula C32H28P2 . It is a phosphine ligand, which is a common bidentate ligand in coordination chemistry . It is a white, air-stable solid .
Synthesis Analysis
The synthesis of “1,3-Bis((diphenylphosphino)methyl)benzene” and similar compounds often involves the reaction of halogen and MPPh2 (M = alkali metal) or the interaction of dilithiated reagents and chlorophosphines . Another popular method involves the addition of secondary phosphines to vinylphosphines .
Molecular Structure Analysis
The molecular weight of “1,3-Bis((diphenylphosphino)methyl)benzene” is 474.51 . The SMILES string representation of its structure is C(P(c1ccccc1)c2ccccc2)c3cccc(CP(c4ccccc4)c5ccccc5)c3 .
Chemical Reactions Analysis
“1,3-Bis((diphenylphosphino)methyl)benzene” is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It can also be used as a reactant for cyclometalation of pincer ligands, insertion of carbon dioxide into (PCP)PDII-Me bonds, synthesis of iridium complexes containing bidentate phosphine ligands, transcyclometalation processes, and synthesis of vinylidene and carbyne complexes .
Physical And Chemical Properties Analysis
“1,3-Bis((diphenylphosphino)methyl)benzene” is a white, air-stable solid . It is a nonpolar molecule and is usually immiscible with water but is readily miscible with organic solvents . It has a melting point of 50-55 °C .
Applications De Recherche Scientifique
Synthesis and Structural Studies
- 1,3-Bis((diphenylphosphino)methyl)benzene has been used in the synthesis of palladium(II) and platinum(II) complexes. These complexes have been applied in asymmetric aldol reactions, showcasing the ligand’s role in catalytic activity and stereochemical control (Longmire, Zhang, & Shang, 1998).
Catalysis
- This compound also plays a significant role in iron-catalyzed fluoroaromatic coupling reactions. The presence of 1,3-bis((diphenylphosphino)methyl)benzene facilitates the selective cleavage of sp(3)-carbon-halogen bonds, which is crucial in the synthesis of polyfluorinated aromatic compounds (Hatakeyama et al., 2009).
Metal Clusters and Complexes
- The ligand is integral in forming bi- and trimetallic σ-acetylide complexes connected through a phenyl ring. These complexes exhibit interesting electrochemical properties, such as reversible oxidation waves, which are significant in the study of molecular electronics and catalysis (Weyland et al., 1997).
- Additionally, it has been used to synthesize metal cluster complexes, such as ruthenium clusters, demonstrating its versatility in forming complexes with different metals and its potential application in catalysis and material science (Calcar, Olmstead, & Balch, 1998).
Ligand Studies
- The compound undergoes cyclometallation reactions with nickel(II), palladium(II), and platinum(II) species, forming various metal-ligand complexes. These reactions are significant for understanding ligand-metal interactions and developing new catalysts (Rimml & Venanzi, 1983).
Photophysical and Electrochemical Properties
- Heteroleptic Copper(I) Complexes prepared from Phenanthroline and Bis-Phosphine Ligands, including 1,3-bis((diphenylphosphino)methyl)benzene, have been studied for their photophysical and electrochemical properties. These studies contribute to the understanding of electroluminescent devices, photoredox catalysis, and solar-to-fuels conversion (Leoni et al., 2018).
Safety And Hazards
“1,3-Bis((diphenylphosphino)methyl)benzene” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool and well-ventilated place .
Propriétés
IUPAC Name |
[3-(diphenylphosphanylmethyl)phenyl]methyl-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28P2/c1-5-16-29(17-6-1)33(30-18-7-2-8-19-30)25-27-14-13-15-28(24-27)26-34(31-20-9-3-10-21-31)32-22-11-4-12-23-32/h1-24H,25-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSOZHFOFHARBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CC2=CC(=CC=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445895 | |
| Record name | [1,3-Phenylenebis(methylene)]bis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis((diphenylphosphino)methyl)benzene | |
CAS RN |
89756-88-7 | |
| Record name | [1,3-Phenylenebis(methylene)]bis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(diphenylphosphinomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




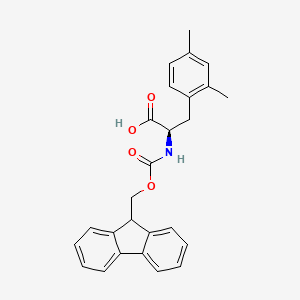




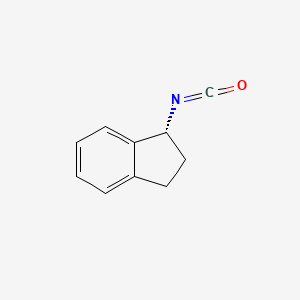
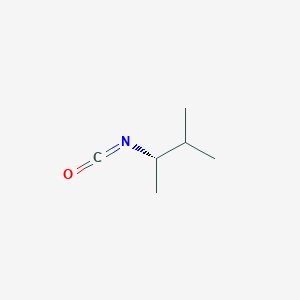
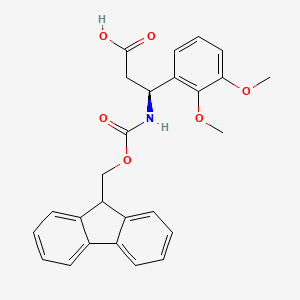

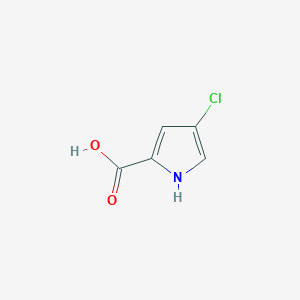
![Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1599569.png)
